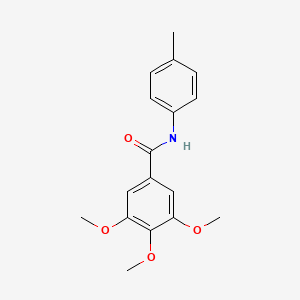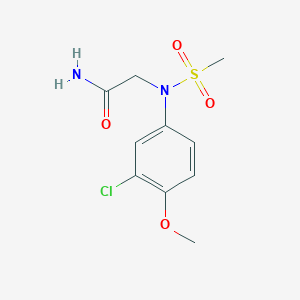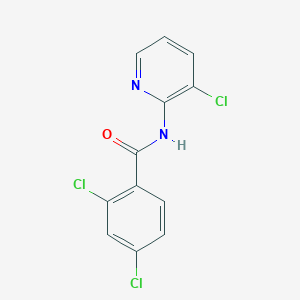![molecular formula C17H15BrO3 B5738611 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as BMF and has a molecular formula of C16H15BrO3.
Mechanism of Action
The mechanism of action of 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also induces apoptosis in cancer cells and inhibits the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile, making it a suitable candidate for preclinical studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-viral agent, particularly in the treatment of viral infections such as hepatitis C and HIV. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone involves the reaction of 5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-carbaldehyde with 2-butanone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-10(19)3-6-16-17(15-7-4-11(2)20-15)13-9-12(18)5-8-14(13)21-16/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQNYZHISXRHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Br)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)

![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)
![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)